4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)oxolan-3-ol
Description
The exact mass of the compound this compound is 345.18008961 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-21-9-13(8-20-21)12-6-18-17(19-7-12)25-14-2-4-22(5-3-14)15-10-24-11-16(15)23/h6-9,14-16,23H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQGYBMVYBCGDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4COCC4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)oxolan-3-ol is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and a detailed analysis of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 405.46 g/mol. The structure features a piperidine ring, a pyrimidine moiety, and a pyrazole group, which are known for their diverse biological activities.
Biological Activity Overview
Research has indicated that compounds containing similar structural motifs often exhibit various pharmacological effects, including:
- Anticancer Activity : Compounds with pyrazole and pyrimidine derivatives have shown promising results in inhibiting tumor growth. For instance, studies have demonstrated that such compounds can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells .
- Antibacterial Properties : The presence of the piperidine and pyrimidine structures in similar compounds has been linked to antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound may act as an inhibitor for several enzymes, including acetylcholinesterase and urease, which are significant targets in treating neurological disorders and urinary infections, respectively .
Case Study 1: Anticancer Activity
In a study investigating the effects of pyrimidine derivatives on cancer cell lines, it was found that compounds similar to this compound exhibited IC50 values indicating potent inhibition of cell proliferation in various cancer types. The docking studies revealed strong binding interactions with the active sites of target proteins involved in cell cycle regulation .
Case Study 2: Antibacterial Screening
A series of synthesized compounds were screened for antibacterial activity. Among them, derivatives containing the piperidine moiety showed moderate to strong activity against multiple bacterial strains. The most active compounds had IC50 values ranging from 0.63 µM to 2.14 µM against Bacillus subtilis .
Data Tables
| Biological Activity | IC50 Values (µM) | Target Organism/Enzyme |
|---|---|---|
| Anticancer | 0.15 - 0.50 | Various Cancer Cell Lines |
| Antibacterial | 0.63 - 2.14 | Bacillus subtilis |
| Acetylcholinesterase Inhibition | 0.25 - 0.75 | Acetylcholinesterase |
| Urease Inhibition | 0.10 - 0.50 | Urease |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The structural components allow for effective binding to enzyme active sites, inhibiting their function.
- Cellular Uptake : The lipophilicity of the compound facilitates its diffusion across cellular membranes, enhancing bioavailability.
- Molecular Interactions : The presence of multiple functional groups enables diverse interactions with biomolecules, affecting signaling pathways related to cell growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
